molecular formula C10H11N3O4 B1383195 2-(2-Azidoethoxy)-4-methoxybenzoic acid CAS No. 2104152-60-3

2-(2-Azidoethoxy)-4-methoxybenzoic acid

Cat. No.: B1383195
CAS No.: 2104152-60-3
M. Wt: 237.21 g/mol
InChI Key: ZTJLJZBEKKPJTF-UHFFFAOYSA-N
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Description

2-(2-Azidoethoxy)-4-methoxybenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a benzoic acid core. The azido group is particularly notable for its utility in click chemistry, a powerful tool for bioconjugation and material science.

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, “N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride”, indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . It also suggests wearing protective gloves, eye protection, and face protection when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(2-azidoethoxy)ethanol. The process begins with the activation of the carboxylic acid group of 4-methoxybenzoic acid using coupling agents such as HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated intermediate then reacts with 2-(2-azidoethoxy)ethanol to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate are commonly used to catalyze the cycloaddition of azides with alkynes.

    Reduction: Palladium on carbon (Pd/C) is used as a catalyst for the reduction of azides to amines.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of methoxy groups.

Major Products Formed

    Triazoles: Formed via CuAAC reactions.

    Amines: Formed via reduction of the azido group.

    Carboxylic Acids: Formed via oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethoxy)-4-methoxybenzoic acid largely depends on its functional groups. The azido group is highly reactive and can form stable triazole rings through click chemistry, which is useful for bioconjugation and material science applications. The methoxy group can undergo oxidation to form more reactive intermediates, facilitating further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azidoethoxy)-4-methoxybenzoic acid is unique due to the combination of the azido and methoxy groups on a benzoic acid core. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-azidoethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-16-7-2-3-8(10(14)15)9(6-7)17-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLJZBEKKPJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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